tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate
Description
This compound features a tert-butyl carbamate group linked to an ethyl chain terminating in a pyrrolidine ring substituted at the 3-position with a 1H-benzo[d]imidazole moiety. While direct synthesis details are absent in the provided evidence, analogous compounds (e.g., ) use di-tert-butyl dicarbonate for carbamate formation and coupling reactions to install heterocyclic groups .
Properties
IUPAC Name |
tert-butyl N-[2-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)25-17(24)19-10-16(23)21-9-8-13(11-21)22-12-20-14-6-4-5-7-15(14)22/h4-7,12-13H,8-11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQICNNIAZYQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC(C1)N2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps, including protection, alkylation, and acylation reactionsThe final step involves the acylation of the intermediate compound to introduce the tert-butyl carbamate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Representative Reaction Steps:
Deprotection of the Boc Group
The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine, enabling further functionalization:
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM).
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Conditions : 0°C → rt, 2 h.
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Outcome : Quantitative removal of the Boc group, generating a reactive amine intermediate ( ).
Example:
Functionalization of the Pyrrolidine Ring
The pyrrolidine nitrogen undergoes alkylation and halogenation:
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Chlorination : N-Chlorosuccinimide (NCS) in DCM yields mono- or dichlorinated derivatives ( ).
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Bromination : Phenyl trimethylammonium tribromide introduces bromine atoms for Suzuki coupling ( ).
Halogenation Outcomes:
Amide Bond Formation
The carbamate group participates in amidation reactions with amino acid derivatives (e.g., Moc-valine):
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Reagents : HATU/DIEA in DMF.
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Conditions : 0°C → rt, 2 h.
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Role : Enhances pharmacokinetic properties for therapeutic applications ( ).
Stability and Reactivity Considerations
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pH Sensitivity : The Boc group is stable under basic conditions but hydrolyzes in acidic media.
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Thermal Stability : Decomposes above 150°C, necessitating low-temperature storage ( ).
Key Spectral Data
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate is C16H22N4O2, with a molecular weight of 302.37 g/mol. Its structure features a benzimidazole moiety, which is known for its biological activity, linked to a pyrrolidine ring and a carbamate functional group. This structural configuration is significant for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit notable antimicrobial properties. For instance, studies have synthesized various benzimidazole derivatives and evaluated their effectiveness against bacterial strains. The incorporation of the pyrrolidine unit in this compound may enhance its antimicrobial potency through improved binding to bacterial targets .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. Benzimidazole derivatives are recognized for their ability to inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation. In vitro studies have demonstrated that related compounds can induce cytotoxic effects on cancer cell lines, suggesting that this compound may possess similar properties .
Antitubercular Activity
There is a growing interest in the development of new antitubercular agents due to the rise of drug-resistant strains of Mycobacterium tuberculosis. Compounds featuring benzimidazole structures have shown promise in inhibiting the growth of this pathogen. The specific interactions facilitated by the tert-butyl group may enhance the efficacy of such compounds against tuberculosis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites on enzymes, inhibiting their activity, while the pyrrolidine ring may enhance binding affinity and specificity. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-Aminopropyl)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide hydrochloride (13)
- Structural Differences: The pyrrolidine in compound 13 is substituted at the 2-position with a methyl group, unlike the 3-position substitution in the target compound .
- Compound 13 was synthesized as a mitochondrial-targeting PARP inhibitor, suggesting the target compound may share similar therapeutic applications but with modified pharmacokinetics due to its carbamate linker .
tert-Butyl (1-(2-(azidomethyl)-1H-benzo[d]imidazol-1-yl)-2-oxo-7,10,13-trioxa-3-azahexadecan-16-yl)carbamate (II.4)
- Structural Differences :
- Functional Implications :
tert-Butyl (5-(1-(2-(1H-imidazol-1-yl)ethyl)-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methylcarbamate (16)
- The oxadiazole ring enhances metabolic stability compared to pyrrolidine.
- Functional Implications :
Table 1: Key Properties of Comparable Compounds
Research Implications and Gaps
- Bioactivity : While compounds like 13 and 16 have defined biological roles (PARP inhibition, sodium channel modulation), the target compound’s activity remains speculative. Comparative assays are needed.
- Solubility : The tert-butyl group may improve lipid bilayer penetration compared to PEGylated analogs () but reduce aqueous solubility .
- Stability : The pyrrolidine ring’s substitution pattern (3-position vs. 2-position) could influence metabolic stability, as seen in ’s methylated derivative .
Biological Activity
tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a tert-butyl group, a benzimidazole moiety, and a pyrrolidine ring. Its molecular formula is , with a molecular weight of approximately 304.36 g/mol. The presence of the benzimidazole ring is crucial for its biological activity, as this structure is known to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially modulating disease processes.
- Receptor Interaction : Its structure allows for binding to various receptors, influencing signaling pathways critical in cancer and inflammatory diseases.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.
Biological Activity Data
The following table summarizes the biological activities reported in various studies:
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations. The results indicated that this compound significantly inhibited cell proliferation in breast cancer cells with an IC50 value of 25 µM. This suggests potential for development as a therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory effects using a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential utility in treating inflammatory diseases.
Research Findings
Recent research has highlighted the compound's versatility as a pharmacophore in drug design. Its ability to interact with multiple biological targets makes it a valuable scaffold for developing new therapeutics. The imidazole ring enhances its binding affinity to protein targets, which is crucial for drug efficacy.
Q & A
Basic: What are the standard synthetic routes for introducing the tert-butyl carbamate group in this compound?
The tert-butyl carbamate group is typically introduced via reaction of an amine intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. This method ensures efficient protection of the amine while maintaining compatibility with subsequent reactions. For example, alkylation of the imidazole ring with ethyl bromide precedes carbamate formation . Purification via column chromatography (e.g., CH₂Cl₂/MeOH) is often employed to isolate the product .
Advanced: How can researchers address stereochemical challenges in synthesizing the pyrrolidine-benzoimidazole core?
Stereochemical control requires chiral auxiliaries or asymmetric catalysis. Enzymatic resolution or chiral HPLC may isolate desired enantiomers, as demonstrated in the synthesis of related compounds with stereogenic centers . For instance, tert-butyl carbamate derivatives with (S)- or (R)-configurations are resolved using chiral stationary phases, ensuring >99% enantiomeric excess .
Basic: What analytical techniques are recommended for characterizing tert-butyl carbamate derivatives?
Key techniques include:
- NMR (¹H/¹³C) : To confirm structural integrity and regiochemistry.
- LCMS : For molecular weight verification (e.g., [M+H]⁺ peaks).
- IR Spectroscopy : To identify carbamate C=O stretches (~1690–1740 cm⁻¹).
- HPLC : For purity assessment (≥95% by area normalization) .
Advanced: How should researchers reconcile discrepancies in reported biological activities across studies?
Discrepancies may arise from assay variability (e.g., cell lines, concentrations) or impurities. Rigorous purity analysis (e.g., HPLC ≥95%) and replication under standardized protocols (e.g., fixed incubation times, solvent controls) are critical. Comparative studies using orthogonal assays (e.g., enzymatic vs. cell-based) clarify bioactivity .
Basic: What are common side reactions during the alkylation of the imidazole ring, and how are they mitigated?
Over-alkylation or regioisomer formation can occur. Mitigation strategies include:
- Controlled stoichiometry : Limiting alkylating agents (e.g., ethyl bromide) to 1.1 equivalents.
- Low-temperature reactions : Conducting alkylation at 0–5°C to suppress side products.
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the desired product .
Advanced: What strategies optimize the coupling efficiency of the benzoimidazole-pyrrolidine fragment with the carbamate-bearing ethyl chain?
Coupling efficiency is enhanced by:
- Reagent selection : HATU or EDCI with DIEA in DMF.
- Microwave-assisted synthesis : Reducing reaction time (e.g., 30 minutes vs. 12 hours).
- In situ monitoring : Using LCMS to track intermediate formation .
Basic: How is the tert-butyl carbamate group selectively removed without affecting other functional groups?
Acidic conditions (e.g., 50% TFA in DCM, 1 hour) selectively cleave the tert-butyl carbamate. This method preserves sensitive groups like esters or amides. Neutralization with NaHCO₃ followed by extraction (EtOAc/H₂O) isolates the deprotected amine .
Advanced: What computational methods aid in predicting the binding affinity of this compound to biological targets?
- Molecular docking : AutoDock Vina models interactions with enzymes (e.g., kinase targets).
- Molecular Dynamics (MD) : AMBER simulations assess stability of ligand-protein complexes.
- QSAR models : Predict bioactivity using descriptors like logP and polar surface area .
Basic: What safety precautions are essential when handling intermediates with reactive functional groups?
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods for volatile reagents (e.g., chloroformates).
- Waste disposal : Quench reactive intermediates (e.g., NaHSO₃ for excess alkylating agents) .
Advanced: How do solvent polarity and temperature influence the cyclization step forming the benzoimidazole ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
